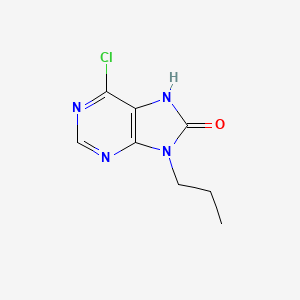
6-Chloro-9-propyl-7H-purin-8(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-propyl-7H-purin-8(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids. Purine derivatives are often studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-propyl-7H-purin-8(9H)-one typically involves the chlorination of a purine precursor followed by the introduction of a propyl group. Common synthetic routes may include:
Chlorination: Using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom.
Alkylation: Introducing the propyl group through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for purine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-propyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-propyl-7H-purin-8(9H)-one may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules such as DNA and proteins.
Medicine: Exploring its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Using it as an intermediate in the synthesis of pharmaceuticals or other valuable compounds.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-propyl-7H-purin-8(9H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Inhibition of enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.
Interaction with nucleic acids: Binding to DNA or RNA and affecting their function.
Modulation of signaling pathways: Influencing cellular signaling pathways to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A simpler purine derivative with similar chemical properties.
9-Propyladenine: Another purine derivative with a propyl group at a different position.
8-Chlorotheophylline: A chlorinated purine derivative with different substituents.
Uniqueness
6-Chloro-9-propyl-7H-purin-8(9H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
Molekularformel |
C8H9ClN4O |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
6-chloro-9-propyl-7H-purin-8-one |
InChI |
InChI=1S/C8H9ClN4O/c1-2-3-13-7-5(12-8(13)14)6(9)10-4-11-7/h4H,2-3H2,1H3,(H,12,14) |
InChI-Schlüssel |
QAQSHXZIPVCNGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C(=NC=N2)Cl)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



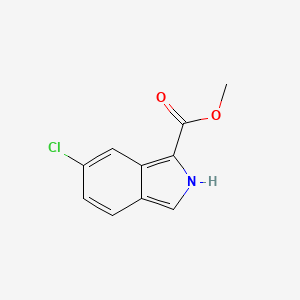


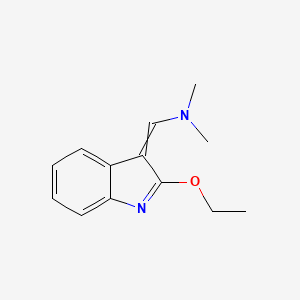

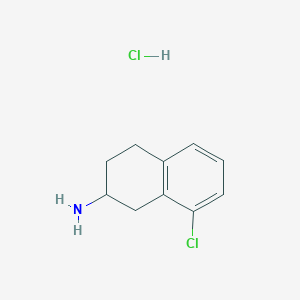
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)


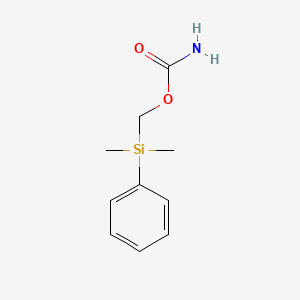


![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
